molecular formula C18H24N2O2 B2403827 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941960-43-6

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2403827
CAS No.: 941960-43-6
M. Wt: 300.402
InChI Key: GKSWKIJYDCPHIG-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable synthetic routes that employ readily available starting materials and efficient catalytic systems. The use of low-cost and stable catalysts, such as magnesium nitrate or imidazole, can facilitate the direct synthesis of amides from carboxylic acids . This approach avoids the need for coupling or activating agents, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–C and C–N bond formation , as well as other transition metal catalysts for specific transformations. Reaction conditions often involve controlled temperatures, solvents, and pH to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing amides and tetrahydroquinoline derivatives. Examples include N-(quinolin-8-yl)pivalamide and other substituted quinoline derivatives .

Uniqueness

What sets N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)17(22)19-14-8-9-15-13(11-14)5-4-10-20(15)16(21)12-6-7-12/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSWKIJYDCPHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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